Abexinostat
Overview
Description
Abexinostat, also known as PCI-24781, is an experimental drug candidate for cancer treatment . It was developed by Pharmacyclics and licensed to Xynomic . As of 2013, it was in Phase II clinical trials for B-cell lymphoma . Pre-clinical studies suggest the potential for treatment of different types of cancer as well .
Synthesis Analysis
A practical and convergent synthetic route of abexinostat was developed successfully . The key intermediate 3-((dimethylamino)methyl)- benzofuran-2-carboxylic acid (16) was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps .Molecular Structure Analysis
Abexinostat is a small molecule with the chemical formula C21H23N3O5 . Its molecular weight is 397.431 g/mol .Chemical Reactions Analysis
A study was conducted to establish a rapid and reliable method for the detection of abexinostat concentrations in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) .Physical And Chemical Properties Analysis
Abexinostat is a small molecule with the chemical formula C21H23N3O5 . Its molecular weight is 397.431 g/mol .Scientific Research Applications
Breast Cancer Stem Cells Differentiation Abexinostat induces differentiation in cancer stem cells (CSCs) from breast cancer cell lines, particularly in those with low Xist expression. This differentiation is associated with a significant reduction in the breast CSC population, suggesting the potential of HDACi as a differentiation therapy targeting breast CSCs (Salvador et al., 2013).
Relapsed/Refractory Lymphoma In a phase I/II study, Abexinostat showed significant clinical activity in patients with relapsed/refractory lymphoma, especially in those with follicular lymphoma and mantle cell lymphoma. It was well-tolerated and led to durable responses in this patient population (Evens et al., 2015).
Thrombocytopenia Mechanisms Abexinostat induces thrombocytopenia through a mechanism involving p53-dependent and -independent pathways. This effect occurs along megakaryocyte differentiation and proplatelet formation, providing insight into the side effects of HDACi (Ali et al., 2013).
Non-Hodgkin Lymphoma and Chronic Lymphocytic Leukemia Abexinostat has been evaluated for its safety and efficacy in patients with non-Hodgkin lymphoma and chronic lymphocytic leukemia. The study found that it was generally well tolerated and showed promising results, especially in patients with follicular lymphoma, T-cell lymphoma, and diffuse large B-cell lymphoma (Ribrag et al., 2017).
Myelodysplastic Syndromes, Acute Myeloid Leukemia, or Acute Lymphoblastic Leukemia A phase 1 study involving patients with higher-risk myelodysplastic syndromes, acute myeloid leukemia, or acute lymphoblastic leukemia treated with Abexinostat showed limited clinical benefit, indicating the need for combination regimens in future developments (Vey et al., 2017).
Radiosensitizing Potential in Nasopharyngeal Carcinoma Abexinostat shows cooperative effects with cis-platin and radiotherapy in patient-derived xenografts of nasopharyngeal carcinoma, indicating its potential as a radiosensitizing agent (Gressette et al., 2014).
Differentiation of Human Skeletal Stem Cells Abexinostat promotes adipocytic and osteoblastic differentiation of human skeletal (mesenchymal) stem cells. This finding provides insights into the epigenetic mechanisms governing lineage-specific commitment and potential applications in stem cell-based therapies and tissue engineering (Ali et al., 2016).
Enhancement of Tumor Radiosensitivity Abexinostat enhances radiosensitivity in vitro and in vivo in non-small cell lung cancer (NSCLC), suggesting its role in potentiating tumor growth delay in combination with irradiation and cisplatin, offering new therapeutic opportunities in NSCLC treatment (Rivera et al., 2017).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCONCHVWBMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229005 | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Abexinostat | |
CAS RN |
783355-60-2 | |
Record name | Abexinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abexinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABEXINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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